Dibenzyl p-Toluenesulfonyloxymethanephosphonate
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Overview
Description
Dibenzyl p-Toluenesulfonyloxymethanephosphonate is a chemical compound with the molecular formula C22H23O6PS and a molecular weight of 446.453 g/mol . It is characterized by the presence of a phosphonate group bonded to a toluenesulfonyl group and two benzyl groups. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibenzyl p-Toluenesulfonyloxymethanephosphonate can be synthesized through the reaction of p-toluenesulfonyl chloride with dibenzyl phosphite in the presence of a base such as triethylamine . The reaction typically occurs at room temperature and yields the desired product after purification.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Dibenzyl p-Toluenesulfonyloxymethanephosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Substitution: The toluenesulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or molecular iodine (I2) can be used for oxidation reactions.
Substitution: Nucleophiles such as amines, alcohols, and phenols can react with the compound in the presence of a base.
Major Products Formed
Oxidation: Phosphonic acids.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Dibenzyl p-Toluenesulfonyloxymethanephosphonate is utilized in several scientific research fields, including:
Mechanism of Action
The mechanism of action of Dibenzyl p-Toluenesulfonyloxymethanephosphonate involves the formation of stable phosphonate esters. These esters can interact with various molecular targets, including enzymes and receptors, through phosphorylation reactions. The compound’s ability to form stable bonds with these targets makes it valuable in biochemical and pharmaceutical research .
Comparison with Similar Compounds
Similar Compounds
Diethyl p-Toluenesulfonyloxymethanephosphonate: Similar structure but with ethyl groups instead of benzyl groups.
p-Toluenesulfonyl Chloride: Used as a precursor in the synthesis of Dibenzyl p-Toluenesulfonyloxymethanephosphonate.
Uniqueness
This compound is unique due to its specific combination of benzyl and toluenesulfonyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it particularly useful in specialized research applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C22H23O6PS |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
bis(phenylmethoxy)phosphorylmethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C22H23O6PS/c1-19-12-14-22(15-13-19)30(24,25)28-18-29(23,26-16-20-8-4-2-5-9-20)27-17-21-10-6-3-7-11-21/h2-15H,16-18H2,1H3 |
InChI Key |
FKDIKCPDQRCZKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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